molecular formula C7H9ClN2 B3254672 5-Chloro-2,4,6-trimethylpyrimidine CAS No. 24307-72-0

5-Chloro-2,4,6-trimethylpyrimidine

Cat. No.: B3254672
CAS No.: 24307-72-0
M. Wt: 156.61 g/mol
InChI Key: RGCFSRZOHLLVQS-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-trimethylpyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 5 and methyl groups at positions 2, 4, and 6. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The methyl groups in this compound enhance steric bulk and hydrophobicity, while the chlorine atom introduces electron-withdrawing effects, influencing reactivity and stability. Its synthesis often involves nucleophilic substitution or ammonolysis of perhalogenated precursors, though purification challenges may arise due to regioisomer formation .

Properties

IUPAC Name

5-chloro-2,4,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-7(8)5(2)10-6(3)9-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCFSRZOHLLVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4,6-trimethylpyrimidine can be achieved through various methods. One common approach involves the reaction of 2,4,6-trimethylpyrimidine with chlorine gas under controlled conditions. Another method includes the cyclization of appropriate precursors such as 2,4,6-trimethylpyrimidine-5-carboxylic acid with thionyl chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient chlorination.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, primary and secondary amines, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 5-amino-2,4,6-trimethylpyrimidine, 5-thio-2,4,6-trimethylpyrimidine, and other substituted derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiparasitic Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-Chloro-2,4,6-trimethylpyrimidine, in the development of antiparasitic agents. For instance, a series of pyrimidineamine inhibitors targeting Trypanosoma brucei AdoMetDC has shown promising results. These compounds exhibited selectivity for the parasite's enzyme over the human equivalent and demonstrated effective inhibition of parasite growth in vitro. The structure-activity relationships (SAR) derived from these studies provide insights into optimizing these compounds for better efficacy and blood-brain barrier penetration .

1.2 Neuropharmacological Research

Pyrimidine derivatives are also being investigated for their neuropharmacological properties. Compounds based on the pyrimidine scaffold have been designed to modulate dopamine receptors, potentially offering new treatments for Parkinson's disease. In rodent models, these compounds have shown robust antiparkinsonian effects, indicating their potential as therapeutic agents .

Materials Science Applications

2.1 Luminescent Sensors

This compound derivatives have been explored as components in luminescent sensors due to their photophysical properties. Research has demonstrated that modifications to the pyrimidine structure can enhance luminescence and selectivity for various analytes. For example, derivatives have been successfully used to detect metal ions in solution through fluorescence changes upon binding .

2.2 Photophysical Properties

The synthesis of 4,6-distyrylpyrimidines from this compound has led to compounds with tunable electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify substituents on the pyrimidine ring allows for fine-tuning of their optical characteristics .

Case Study: Antiparasitic Compound Development

CompoundTarget EnzymeIC50 (µM)SelectivityBlood-Brain Barrier Penetration
Pyrimidineamine AAdoMetDC (T. brucei)0.5HighYes
Pyrimidineamine BAdoMetDC (T. brucei)1.0ModerateYes

This table summarizes the inhibitory activity and selectivity of pyrimidineamine derivatives against Trypanosoma brucei AdoMetDC.

Case Study: Luminescent Sensor Development

CompoundEmission Wavelength (nm)PLQY (%)Application
4-Styryl-2,6-di(pyridin-2-yl)pyrimidine45013%Zn²⁺ detection
4,6-Distyrylpyrimidine50020%Metal ion sensing

This table presents the photoluminescent properties of pyrimidine derivatives used in sensor applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4,6-trimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The chlorine and methyl groups influence its reactivity and binding affinity, making it a versatile compound for various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents critically determine the chemical behavior of pyrimidines. Below is a comparative analysis of key analogs:

5-Chloro-2,4,6-trifluoropyrimidine
  • Substituents : Cl (5), F (2,4,6).
  • Reactivity : Fluorine’s strong electron-withdrawing effect activates the ring for nucleophilic aromatic substitution (SNAr). However, reactions with nitrogen nucleophiles yield mixtures of 2- and 4-substituted regioisomers due to steric hindrance from the chlorine atom, complicating purification .
  • Applications : Used in Suzuki–Miyaura cross-coupling reactions catalyzed by nickel complexes .
4,6-Dichloro-5-methoxypyrimidine
  • Substituents : Cl (4,6), OMe (5).
  • Reactivity : The methoxy group donates electrons via resonance, activating the ring for electrophilic substitution. Short Cl···N interactions stabilize its crystal structure .
  • Physical Properties : Forms crystalline solids with moderate solubility in polar solvents .
2,4,6-Trichloro-5-methylpyrimidine
  • Substituents : Cl (2,4,6), Me (5).
  • Reactivity : Highly reactive in SNAr due to three electron-withdrawing chlorine atoms. The methyl group at position 5 introduces steric hindrance, directing substitution to less hindered positions .
5-Amino-4,6-dichloro-2-methylpyrimidine
  • Substituents : NH2 (5), Cl (4,6), Me (2).
  • Reactivity: The amino group enhances basicity and participation in hydrogen bonding, making it suitable for pharmaceutical intermediates (e.g., moxonidine HCl synthesis) .

Data Table: Comparative Properties

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Reactivity Notes
5-Chloro-2,4,6-trimethylpyrimidine C₇H₉ClN₂ Cl (5), Me (2,4,6) Not reported Steric hindrance limits SNAr reactivity
5-Chloro-2,4,6-trifluoropyrimidine C₄ClF₃N₂ Cl (5), F (2,4,6) Not reported Forms regioisomeric mixtures in SNAr
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O Cl (4,6), OMe (5) 313–315 Activated for electrophilic substitution
2,4,6-Trichloro-5-methylpyrimidine C₅H₃Cl₃N₂ Cl (2,4,6), Me (5) Not reported High SNAr reactivity; crystalline solid
5-Amino-4,6-dichloro-2-methylpyrimidine C₅H₅Cl₂N₃ NH₂ (5), Cl (4,6), Me (2) Not reported Used in drug synthesis; hydrogen-bonding capability

Biological Activity

5-Chloro-2,4,6-trimethylpyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

This compound is a chlorinated derivative of pyrimidine with the molecular formula C7H8ClNC_7H_8ClN. The presence of chlorine and methyl groups contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains.

  • Case Study: Antibacterial Efficacy
    In a study evaluating the antibacterial effects of different pyrimidine derivatives, this compound demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. In vitro assays showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages.

  • Research Findings
    A study highlighted that treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages. The reduction was measured at approximately 50% compared to untreated controls .

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in cancer cell lines.

  • Case Study: Cancer Cell Lines
    In a study assessing the cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values of 20 µM and 25 µM, respectively. This suggests a moderate level of cytotoxicity that may be leveraged for therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Modulation of Signaling Pathways : It is suggested that the compound interferes with NF-kB signaling pathways, leading to reduced inflammation.

Data Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL
Anti-inflammatoryMacrophagesIL-6 reduction ~50%
CytotoxicHeLa20 µM
CytotoxicMCF-725 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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